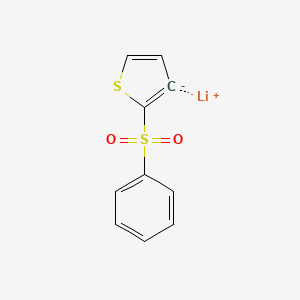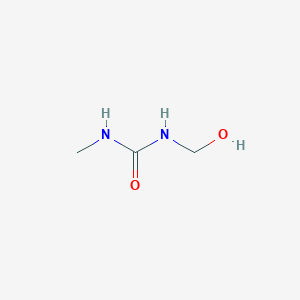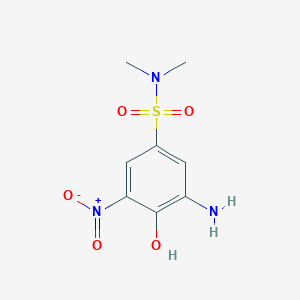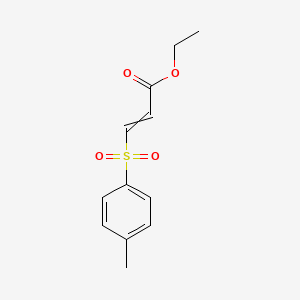
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is an organic compound that belongs to the class of sulfonyl esters. This compound is characterized by the presence of an ethyl ester group, a sulfonyl group attached to a benzene ring, and a prop-2-enoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-methylbenzenesulfonyl chloride} + \text{ethyl acrylate} \xrightarrow{\text{base}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for the reduction of esters.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of ethyl 3-(4-methylbenzene-1-sulfonyl)propan-2-ol.
Substitution: Various substituted derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(4-chlorobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-nitrobenzene-1-sulfonyl)prop-2-enoate
- Ethyl 3-(4-methoxybenzene-1-sulfonyl)prop-2-enoate
Comparison: Ethyl 3-(4-methylbenzene-1-sulfonyl)prop-2-enoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit different solubility, boiling points, and reactivity patterns. The methyl group can also affect the compound’s interaction with biological targets, potentially altering its biological activity.
Eigenschaften
CAS-Nummer |
91077-68-8 |
|---|---|
Molekularformel |
C12H14O4S |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
ethyl 3-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-16-12(13)8-9-17(14,15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
IVQHTVXRSHDTBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


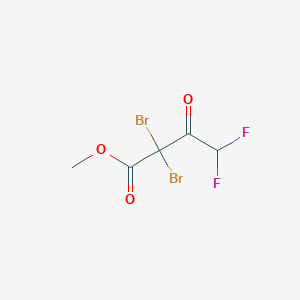
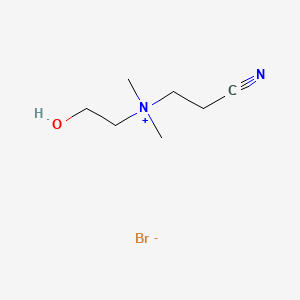
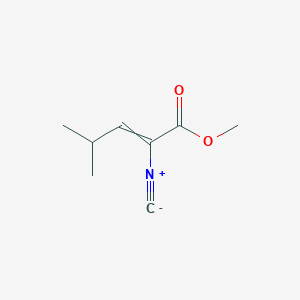
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
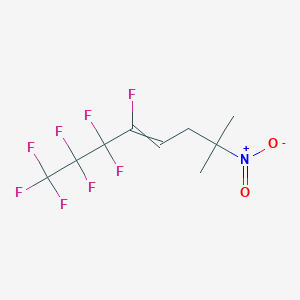
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
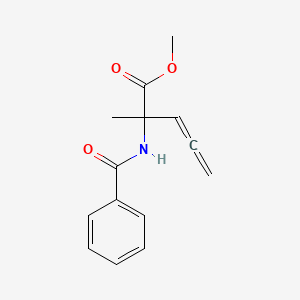


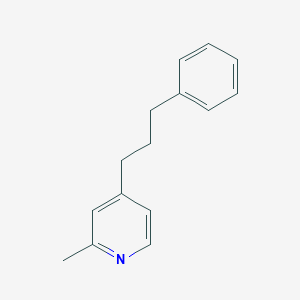
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
